

A Comparative Analysis of the Safety and Tolerability of Oxybate Salt Formulations

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Compound of Interest

Compound Name: Magnesium oxybate

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A detailed guide for researchers and drug development professionals on the comparative safety profiles of sodium oxybate and lower-sodium oxybate formulations, supported by clinical trial data and experimental methodologies.

This guide provides a comprehensive comparison of the safety and tolerability of various oxybate salt formulations, with a primary focus on the high-sodium formulation, sodium oxybate (Xyrem®), and the lower-sodium mixed-salt formulation of calcium, magnesium, potassium, and sodium oxybates (Xywav®). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on data from pivotal clinical trials in patients with narcolepsy and idiopathic hypersomnia.

Data Presentation: Comparative Safety and Tolerability

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and discontinuation rates due to TEAEs from key clinical trials of sodium oxybate and lower-sodium oxybate.

Narcolepsy

Table 1: Incidence of Common Treatment-Emergent Adverse Events in Adult Narcolepsy Clinical Trials

Adverse Event	Sodium Oxybate (SXB-15 Study)	Placebo (SXB-15 Study)	Lower-Sodium Oxybate (Study 1)
Participants, n	186	60	201
Headache	7.5%	Not specified	21%
Nausea	5.9%	Not specified	13%
Dizziness	7.5%	Not specified	10%
Anxiety	Not specified	Not specified	≥5%
Insomnia	Not specified	Not specified	≥5%
Decreased Appetite	Not specified	Not specified	≥5%
Hyperhidrosis	Not specified	Not specified	≥5%
Vomiting	≥5%	Not specified	≥5%
Diarrhea	≥5%	Not specified	≥5%
Dry Mouth	Not specified	Not specified	2-<5%
Parasomnia	Not specified	Not specified	6%
Somnolence	≥5%	Not specified	2-<5%
Fatigue	Not specified	Not specified	2-<5%
Tremor	Not specified	Not specified	2-<5%
Enuresis	≥5%	Not specified	2-<5%

Data for Sodium Oxybate (SXB-15 Study) reflects the incidence of new or worsened TEAEs at week 1.[1][2] Data for Lower-Sodium Oxybate (Study 1) reflects the overall incidence during the open-label titration and stable dose periods.[3][4]

Table 2: Discontinuation Rates Due to Adverse Events in Adult Narcolepsy Clinical Trials

Formulation	Discontinuation Rate	Most Common AEs Leading to Discontinuation
Sodium Oxybate (SXB-15 Study)	10.8%	Dizziness (2.2%), Nausea (2.7%)
Sodium Oxybate (SXB-22 Study)	8.9%	Dizziness (3.6%), Nausea (1.8%)
Lower-Sodium Oxybate (Study 1)	4%	Nausea (1.5%), Anxiety, Decreased Appetite, Depressed Mood, Depression, Fatigue, Headache, Irritability, Pain in Extremity, Parasomnia, Somnolence, and Vomiting

[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Idiopathic Hypersomnia

Table 3: Incidence of Common Treatment-Emergent Adverse Events in Adult Idiopathic Hypersomnia Clinical Trials

Adverse Event	Lower-Sodium Oxybate (Phase 3 Study)	Placebo (Phase 3 Study)	Sodium Oxybate (Phase 3 Study)	Placebo (SXB IH Study)
Participants, n	154	59 (during randomized withdrawal)	22	23
Nausea	22%	Not specified	Most frequent	Most frequent
Headache	18%	Not specified	Most frequent	Most frequent
Dizziness	12%	Not specified	Most frequent	Most frequent
Anxiety	11%	Not specified	Not specified	Not specified
Vomiting	11%	Not specified	Not specified	Not specified
Dry Mouth	≥5%	Not specified	Not specified	Not specified

Data for Lower-Sodium Oxybate reflects the safety population during the entire study period.[6]
[7][8] Data for Sodium Oxybate reflects treatment-emergent adverse events reported in 77% of patients.[9]

Table 4: Discontinuation Rates Due to Adverse Events in Adult Idiopathic Hypersomnia Clinical Trials

Formulation	Discontinuation Rate	Most Common AEs Leading to Discontinuation
Lower-Sodium Oxybate (Phase 3 Study)	14.3% (during open-label titration and stable-dose periods)	Anxiety (3.2%), Nausea, Insomnia, Vomiting, Fatigue, Feeling Abnormal, Fall, Decreased Appetite, Dizziness, Paresthesia, Tremor, Parasomnia, Confusional State, Visual Hallucination, and Irritability

[4][6][10]

Experimental Protocols

Pivotal Phase 3, Double-Blind, Placebo-Controlled, Randomized-Withdrawal Study of Lower-Sodium Oxybate in Adults with Narcolepsy with Cataplexy (Study 1)

Study Design: This study was a multicenter, double-blind, placebo-controlled, randomized-withdrawal trial. It included an open-label optimized treatment and titration period (OLOTTP), a stable-dose period (SDP), and a double-blind, randomized-withdrawal period (DBRWP).[11]

Participants: The study enrolled 201 adult patients (aged 18-70) with a diagnosis of narcolepsy with cataplexy.[4] Participants included those who were treatment-naïve, those taking sodium oxybate, and those on other antiepileptic medications.

Methodology:

- **Screening and Titration:** Following a screening period, all participants entered a 12-week OLOTTP where they were initiated on or transitioned to lower-sodium oxybate. The dose was titrated to an effective and tolerable level (up to 9 g/night).[3]
- **Stable-Dose Period:** Participants who achieved a stable and effective dose entered a 2-week SDP.
- **Randomized Withdrawal:** Patients were then randomized in a double-blind manner to either continue their stable dose of lower-sodium oxybate or receive a placebo for 2 weeks.
- **Safety Assessment:** Treatment-emergent adverse events were recorded throughout the study. Safety monitoring included physical examinations, vital signs, and clinical laboratory tests.

Phase 3, Double-Blind, Placebo-Controlled, Randomized-Withdrawal Study of Lower-Sodium

Oxybate in Adults with Idiopathic Hypersomnia

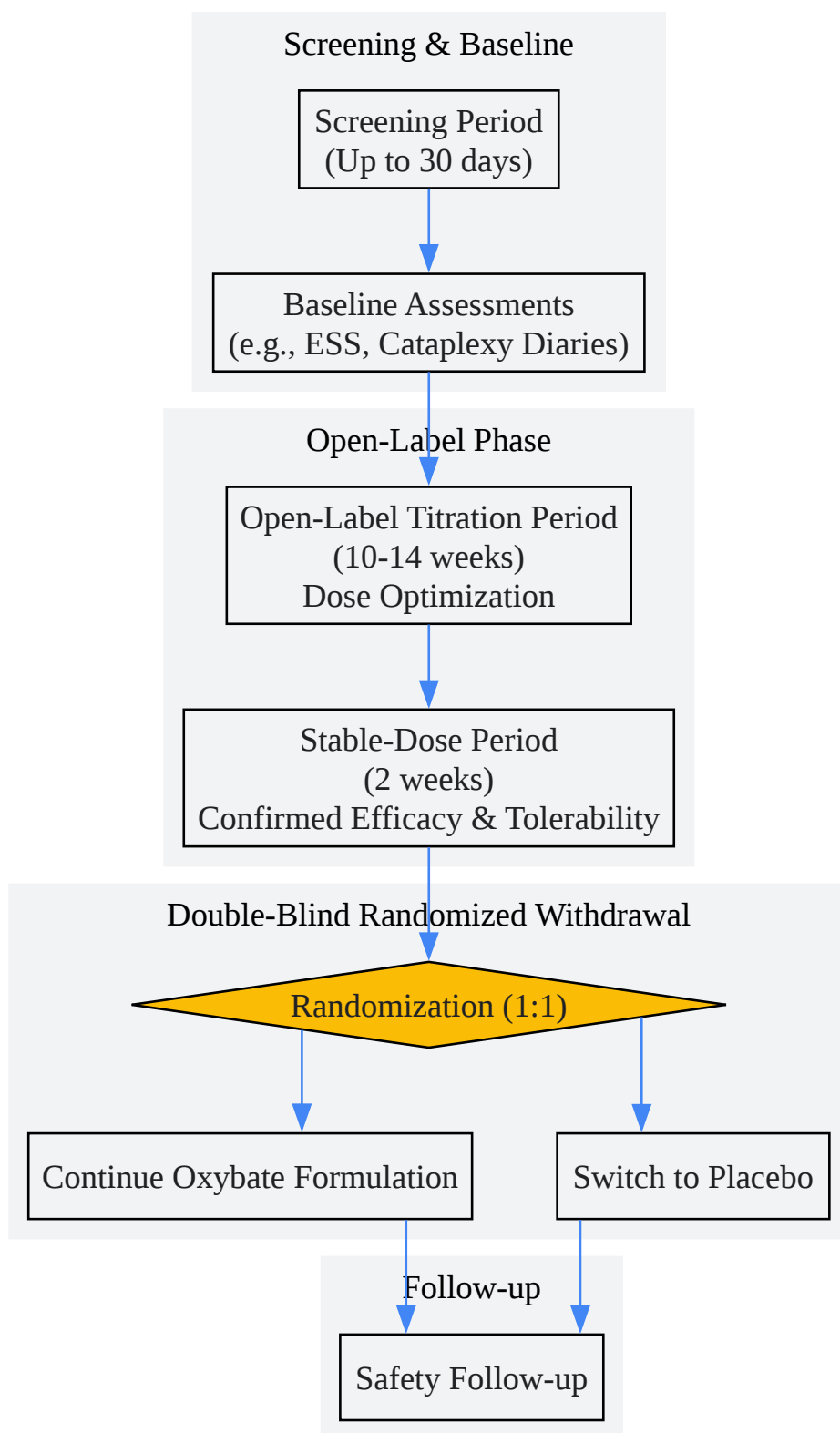
Study Design: This was a multinational, multicenter, double-blind, placebo-controlled, randomized-withdrawal study.[7] The study consisted of an open-label titration (OLT) period, a stable-dose period (SDP), and a double-blind randomized withdrawal period (DBRWP).[6][10]

Participants: The study enrolled 154 adult patients (aged 19-75) with a diagnosis of idiopathic hypersomnia.[7]

Methodology:

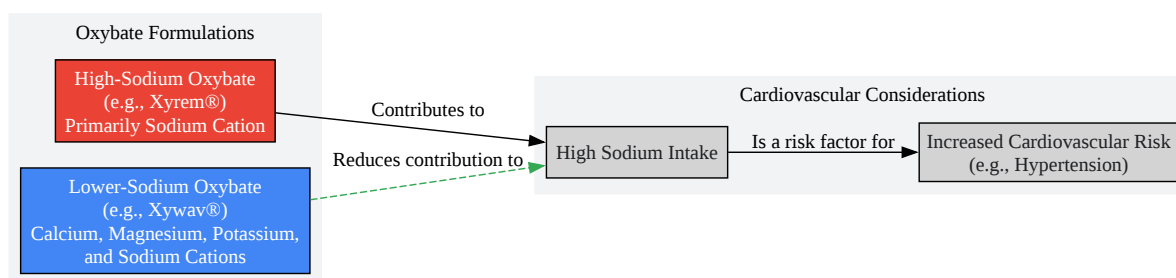
- **Open-Label Titration:** Participants underwent a 10- to 14-week OLT period where the dose of lower-sodium oxybate was titrated to an optimal level based on efficacy and tolerability.[6][10] Dosing could be once or twice nightly.
- **Stable-Dose Period:** Following the OLT, patients entered a 2-week SDP on their optimized dose.[6][10]
- **Randomized Withdrawal:** Patients were then randomized to either continue their stable dose of lower-sodium oxybate or switch to a placebo for a 2-week DBRWP.
- **Safety Assessment:** The safety and tolerability were assessed by monitoring treatment-emergent adverse events throughout all phases of the study.

Mandatory Visualizations



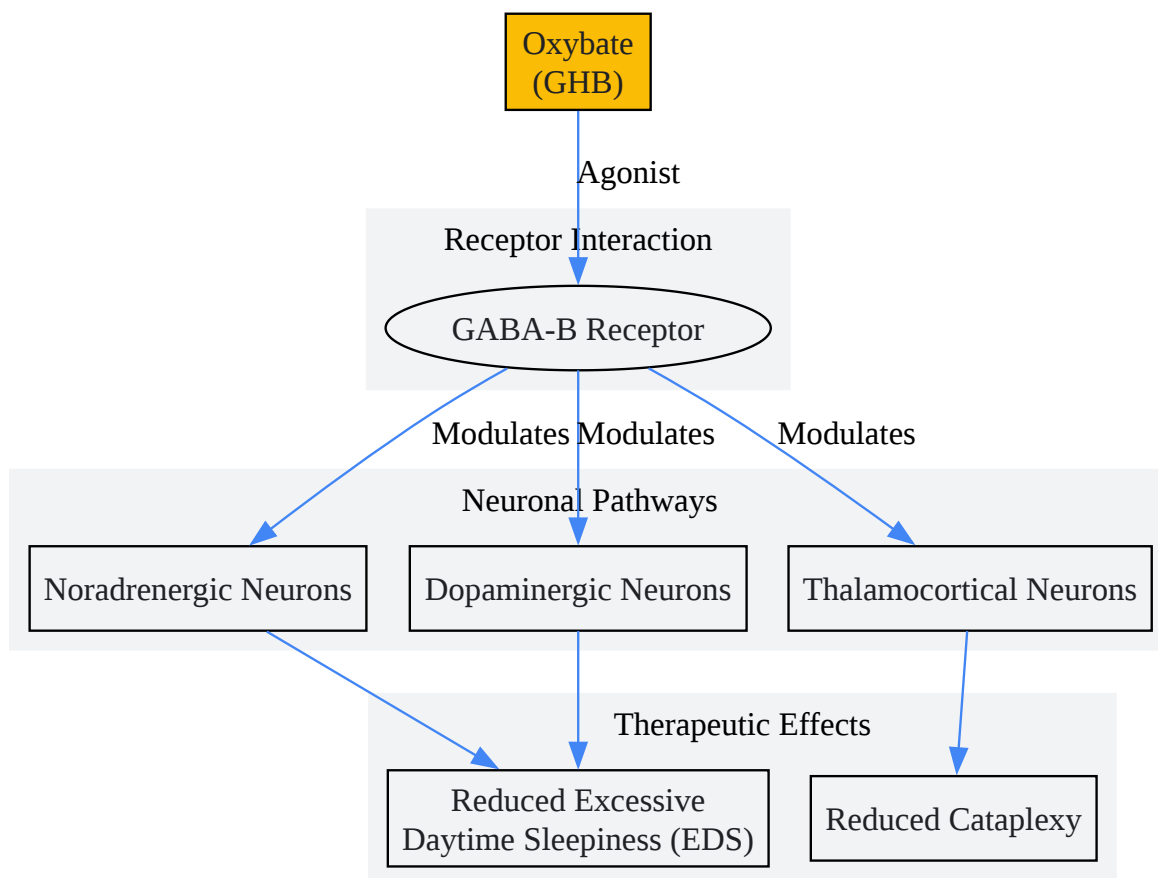
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Caption: Typical workflow of a Phase 3 randomized withdrawal clinical trial for an oxybate formulation.



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Caption: Rationale for the development of a lower-sodium oxybate formulation.



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Caption: Simplified proposed signaling pathway for oxybate's mechanism of action.

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